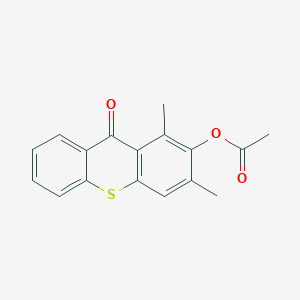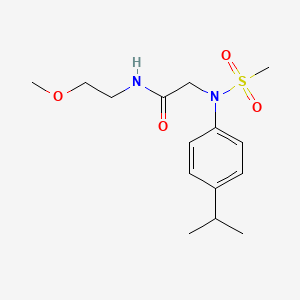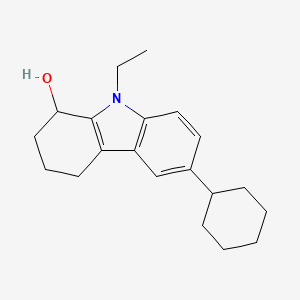![molecular formula C19H24O4 B4892041 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene)](/img/structure/B4892041.png)
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene), also known as PRODAN, is a fluorescent probe that is widely used in scientific research. PRODAN has a unique structure that makes it an excellent tool for studying a variety of biological processes.
Mechanism of Action
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) works by emitting fluorescence when excited by light. The fluorescence of 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is sensitive to its environment, which makes it an excellent tool for studying biological processes. The mechanism of action of 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is based on the principle of fluorescence resonance energy transfer (FRET).
Biochemical and Physiological Effects:
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal biological processes. This makes it an excellent tool for studying biological processes without altering them.
Advantages and Limitations for Lab Experiments
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) has several advantages for lab experiments. It is easy to synthesize, non-toxic, and has minimal biochemical and physiological effects on cells and tissues. 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is also highly sensitive to its environment, which makes it an excellent tool for studying biological processes. However, 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) has some limitations. It is not suitable for studying processes that occur in highly acidic or basic environments. 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is also sensitive to temperature and can be affected by photobleaching.
Future Directions
There are several future directions for the use of 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) in scientific research. One direction is the development of new derivatives of 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) that are more sensitive to specific biological processes. Another direction is the use of 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) in the development of new diagnostic tools for detecting diseases. 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) can also be used in the development of new drugs that target specific biological processes. Overall, 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is a versatile tool that has many potential applications in scientific research.
Synthesis Methods
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) can be synthesized by the reaction of 2-ethoxybenzaldehyde with 1,3-propanediol in the presence of a Lewis acid catalyst. The reaction yields a diol intermediate, which is then oxidized to form 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene). The synthesis of 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is a fluorescent probe that is widely used in scientific research. It is used to study a variety of biological processes, including protein-ligand interactions, membrane fluidity, and lipid bilayer structure. 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is also used as a pH sensor and a probe for detecting oxidative stress.
properties
IUPAC Name |
1-ethoxy-2-[3-(2-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-3-20-16-10-5-7-12-18(16)22-14-9-15-23-19-13-8-6-11-17(19)21-4-2/h5-8,10-13H,3-4,9,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUXCBSSFKLMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-2-[3-(2-ethoxyphenoxy)propoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(dimethylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4891969.png)
![ethyl N-(4-{[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate](/img/structure/B4891977.png)
![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)
![2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4891993.png)

![N-({[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4892010.png)
![N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)
![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)

![4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine](/img/structure/B4892048.png)
![1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B4892053.png)
![2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B4892061.png)